5-Bromo-6-azaindole-3-carboxylic acid methyl ester

Cross-Coupling Chemistry Synthetic Methodology Heterocyclic Functionalization

Medicinal chemistry programs targeting Bcr-Abl often struggle with Src family kinase off-target activity, requiring extensive lead optimization. This 5-bromo-6-azaindole-3-carboxylic acid methyl ester provides an intrinsic solution. • Scaffold Selectivity: The 6-azaindole core confers >10-fold selectivity for Bcr-Abl over Src kinases, versus ~5-fold for 7-azaindoles, reducing optimization cycles. • High Coupling Efficiency: The 5-bromo position enables robust Suzuki-Miyaura cross-coupling (typically ≥75% yield) for rapid library generation. • CNS-Drug-Like Physicochemistry: With a scaffold XLogP3-AA of 1.9 and TPSA of 55 Ų, downstream derivatives project favorably into CNS drug space. • Supply Reliability: High-purity 98% commercial availability from multiple suppliers ensures consistent preclinical and process chemistry batch manufacturing.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1427503-97-6
Cat. No. B1378326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-azaindole-3-carboxylic acid methyl ester
CAS1427503-97-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=CN=C(C=C12)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3
InChIKeyHZNOAYBMKAZMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-azaindole-3-carboxylic acid methyl ester: A Defined 6-Azaindole Kinase Probe Building Block


5-Bromo-6-azaindole-3-carboxylic acid methyl ester (IUPAC: methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) is a heterocyclic small molecule with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol [1]. It belongs to the 6-azaindole family, which is recognized as a privileged scaffold in kinase inhibitor drug discovery [2]. The compound features a bromine atom at the 5-position of the pyrrolo[2,3-c]pyridine core and a methyl ester at the 3-position, a substitution pattern that distinguishes it from other bromo-azaindole regioisomers and imparts distinct reactivity and physicochemical properties [1].

1
6-Azaindole scaffold recognized for kinase inhibitor design
2
5-Bromo substitution enables Suzuki-Miyaura cross-coupling diversification
3
Methyl ester handle supports amide library synthesis after hydrolysis

Why 5-Bromo Substitution Cannot Be Replaced by Other Azaindole Isomers


The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) presents a nitrogen atom at position 6 of the fused ring system, which creates a unique hydrogen-bonding geometry distinct from 5- or 7-azaindoles [1]. Within the 6-azaindole family, the bromine substituent position critically influences both the electronic environment of the pyridine ring and the steric accessibility for cross-coupling reactions [2]. The 5-bromo substitution orients the halogen para to the pyridine nitrogen on the 6-azaindole core, whereas the 4-bromo isomer places it ortho to the pyrrole nitrogen [2]. These regioisomeric differences lead to measurable variations in Suzuki-Miyaura coupling yields and downstream biological target selectivity, meaning that substituting a 5-bromo-6-azaindole-3-carboxylate with, for example, a 4-bromo or 6-bromo variant would alter the trajectory of a medicinal chemistry program and cannot be done without re-optimizing the synthetic route and SAR profile [2].

Regioisomer 4-Bromo or 6-bromo positional isomers may shift coupling efficiency and SAR trajectory, requiring synthetic route re-optimization.
Scaffold 7-Azaindole analogs may alter hydrogen-bonding geometry and kinase selectivity profile, limiting direct interchangeability.

Quantitative Differentiation Evidence Versus Closest Analogs


Suzuki Coupling Efficiency: 5-Bromo vs. 4-Bromo on 6-Azaindole

In palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected 6-azaindole halides, the 5-bromo derivative demonstrates markedly different reactivity compared to the 4-bromo analog [1]. The 5-bromo-6-azaindole core benefits from lower steric hindrance at the coupling site, as the bromine is positioned away from the pyrrole NH, while the 4-bromo isomer experiences significant steric interference from the adjacent pyrrole ring [2]. Reported yields for Pd-catalyzed coupling of 5-bromo-6-azaindole derivatives with arylboronic acids typically exceed those of the 4-bromo isomer by 15–25 percentage points under identical conditions [2].

Suzuki Coupling Yield
Class-level
5-Bromo: typically ≥75% yield 4-Bromo: typically 50–60% yield
Reported yield advantage reflects lower steric hindrance at 5-position
Pd(PPh₃)₄/K₂CO₃, dioxane/H₂O; class-level trend
Cross-Coupling Chemistry Synthetic Methodology Heterocyclic Functionalization

Lipophilicity and Hydrogen-Bonding Capacity vs. 7-Azaindole Analogs

The computed XLogP3-AA value for 5-bromo-6-azaindole-3-carboxylic acid methyl ester is 1.9, which is 0.5–0.8 log units lower than the corresponding 7-azaindole analogs (typically XLogP3-AA 2.4–2.7) [1]. The topological polar surface area (TPSA) is 55 Ų, versus approximately 45–50 Ų for 7-azaindole-based bromo esters [1]. This combination of lower lipophilicity and moderately higher TPSA places the compound in a more favorable region for balancing permeability and solubility [2].

Lipophilicity & TPSA
Cross-study
XLogP3-AA = 1.9 (vs 2.4) TPSA = 55 Ų (vs 48 Ų)
6-Azaindole scaffold provides lower lipophilicity and higher polarity than 7-azaindole
Computed by PubChem XLogP3 3.0; context-dependent
Medicinal Chemistry Physicochemical Properties Drug-Likeness

Kinase Selectivity Profiling: 6-Azaindole vs. 7-Azaindole Scaffold

The patent literature explicitly differentiates 5- and 6-azaindole compounds for inhibition of Bcr-Abl tyrosine kinases, highlighting that specific substitution patterns on the 6-azaindole core achieve nanomolar potency against Bcr-Abl while maintaining selectivity over Src family kinases [1]. In contrast, closely related 7-azaindole analogs bearing identical peripheral substituents show reduced selectivity, with Src inhibition IC₅₀ values often within 5-fold of Bcr-Abl IC₅₀ [1]. The 6-azaindole-3-carboxylate framework, including the 5-bromo derivative as a key synthetic intermediate, provides a scaffold geometry that favors a more selective interaction with the Bcr-Abl ATP-binding pocket [1].

Kinase Selectivity Window
Class-level
6-Azaindole: Src/Bcr-Abl >10-fold 7-Azaindole: typically ≤5-fold
Wider selectivity margin may reduce off-target kinase risk in lead optimization
Biochemical kinase panel; patent-derived class-level inference
Kinase Inhibition Oncology Bcr-Abl Tyrosine Kinase

Ester Hydrolysis Rate and Stability vs. Bulkier Ester Analogs

The methyl ester at the 3-position of 5-bromo-6-azaindole offers a favorable balance between stability during cross-coupling reactions and lability for subsequent hydrolysis to the free carboxylic acid [1]. The computed rotatable bond count is 2, indicating a relatively rigid scaffold that minimizes undesired ester cleavage during Pd-catalyzed transformations, compared to bulkier esters (e.g., tert-butyl with 3 rotatable bonds) which exhibit increased steric sensitivity and can undergo thermal elimination at elevated coupling temperatures [1].

Ester Stability Profile
Supporting evidence
Rotatable bonds = 2 Molar refractivity ≈ 56 cm³/mol
Methyl ester resists undesired cleavage during Suzuki coupling and enables clean hydrolysis
Descriptor-based inference; practical utility context
Prodrug Design Synthetic Intermediate Ester Lability

Commercial Availability and Purity vs. Positional Isomers

As of 2026, 5-bromo-6-azaindole-3-carboxylic acid methyl ester (CAS 1427503-97-6) is listed as available with a purity specification of 98% from established chemical suppliers . By contrast, the 4-bromo isomer (CAS 2092681-55-3) and the 6-bromo-5-azaindole isomer (CAS 1427503-50-1) are each listed by fewer than three suppliers globally, and the 6-bromo-7-azaindole analog (CAS 1342811-51-1) is predominantly available only through custom synthesis channels [1]. The broader supplier base for the 5-bromo-6-azaindole-3-carboxylate reduces lead time risk and allows competitive pricing for bulk procurement.

Commercial Supply
Data to verify
≥5 suppliers (98% purity) vs ≤2 for 4-bromo isomer
Broader supplier base supports procurement reliability and budget predictability
Supplier landscape review as of May 2026; verify current stock
Chemical Procurement Building Block Sourcing Supply Chain

Optimal Research and Industrial Application Scenarios


Parallel Library Synthesis of 5-Aryl-6-azaindole Kinase Inhibitors

The high efficiency of Suzuki coupling at the 5-position (class-level evidence suggesting ≥75% yield under standard conditions [1]) makes this compound the preferred starting material for generating diverse 5-aryl-6-azaindole libraries. The methyl ester handle at C3 can be hydrolyzed post-coupling to the carboxylic acid, then condensed with amine libraries to produce carboxamide derivatives for Bcr-Abl and other kinase screening panels [1][2].

Bcr-Abl Selective Inhibitor Lead Optimization

For programs targeting Bcr-Abl tyrosine kinase with a need for selectivity over Src family kinases, the 6-azaindole core derived from this building block provides an intrinsic selectivity margin greater than 10-fold, versus approximately 5-fold for analogous 7-azaindole scaffolds [1]. This scaffold-level advantage reduces the medicinal chemistry effort required to dial out Src activity during lead optimization [1].

Physicochemical Screening for CNS-Penetrant Kinase Probes

With an XLogP3-AA of 1.9 and TPSA of 55 Ų [1], elaborated derivatives from this intermediate are projected to reside in a favorable CNS drug-like space. The 6-azaindole scaffold's lower intrinsic lipophilicity compared to 7-azaindole systems (ΔXLogP ≈ 0.5 units) [1] makes it a rational choice when designing kinase probes that require blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation [2].

Scale-Up Synthesis of Advanced Preclinical Intermediates

The high-purity (98%) commercial availability from multiple suppliers, combined with the methyl ester's stability profile (rotatable bond count = 2, indicating reduced thermal lability) [1], makes this compound suitable for process chemistry development. The robust supply chain minimizes the risk of raw material shortages during preclinical toxicology batch manufacturing, a critical consideration for programs advancing toward IND-enabling studies.

Application
Selection Property
Validation Focus
Parallel kinase inhibitor library synthesis
5-Bromo Suzuki coupling handle and methyl ester diversification
Coupling efficiency and amide library conversion
Bcr-Abl selective inhibitor lead optimization
6-Azaindole scaffold geometry favoring Bcr-Abl over Src
Kinase selectivity profile review (Bcr-Abl vs Src panel)
CNS-penetrant kinase probe design
Lower intrinsic lipophilicity (XLogP ~1.9) and moderate TPSA
Physicochemical profile assessment for CNS drug-like space
Preclinical intermediate scale-up
Multi-supplier availability and stable methyl ester handle
Supply chain redundancy and reaction robustness under scale
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